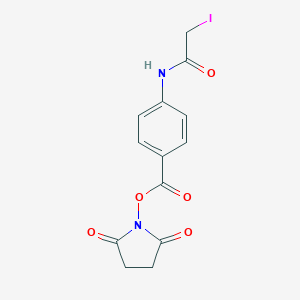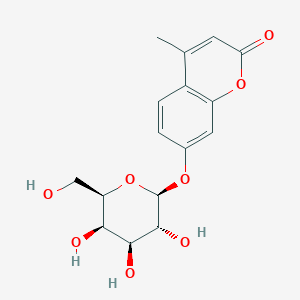
4-Methylumbelliferyl-β-D-galactopyranoside
Descripción general
Descripción
Fluorescent substrate for detecting β-galactosidase in cell extracts and purified enzyme preparations using a fluorescence microplate reader or fluorometer. This substrate yields a water-soluble blue fluorescent coumarin fluorophore upon cleavage.
4-Methylumbelliferyl-β-D-galactoside (MUG) is a fluorogenic substrate for β-galactosidase (β-gal). Hydrolysis of MUG by β-gal releases the fluorescent moiety 4-MU, which displays a pH-dependent excitation maximum of 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively, and an emission maximum between 445-454 nm. MUG has been used to detect β-gal activity in intact bacteria, yeast, and mammalian cells.
4-methylumbelliferyl beta-D-galactoside is a beta-D-galactoside having a 4-methylumbelliferyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a member of coumarins, a monosaccharide derivative and a beta-D-galactoside. It derives from a 4-methylumbelliferone.
Aplicaciones Científicas De Investigación
Ensayo fluorométrico para β-galactosidasa
4-Methylumbelliferyl-β-D-galactopyranoside (MUG) es un sustrato utilizado para el ensayo fluorométrico para β-galactosidasa . Este ensayo se usa para medir la actividad de la enzima β-galactosidasa, que es importante en diversas investigaciones biológicas y aplicaciones de diagnóstico clínico .
Detección de E. coli
MUG se utiliza para detectar E. coli en un medio fluorogénico . La β-galactosidasa producida por E. coli divide MUG, liberando un producto fluorescente que se puede detectar, lo que lo convierte en una herramienta útil para las pruebas microbianas .
Detección de compuestos con actividad estrogénica
MUG sirve como un sustrato fluorescente para β-galactosidasa en una prueba de estrógeno de levadura plana (pYES) para la detección de compuestos con actividad estrogénica . Esta aplicación es particularmente útil en la investigación ambiental y de salud, donde es importante monitorear la actividad estrogénica .
Ensayo de actividad de β-galactosidasa
MUG se ha utilizado como sustrato en el ensayo de actividad de β-galactosidasa . Este ensayo se usa para medir la actividad de la enzima β-galactosidasa, que es importante en diversas investigaciones biológicas y aplicaciones de diagnóstico clínico .
Sustrato para la sulfatasa de galactosa-6-sulfato
4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate es un sustrato fluorogénico adecuado para la sulfatasa de galactosa-6-sulfato . Esta enzima participa en la degradación de los glucosaminoglucanos, y su deficiencia conduce a un tipo de mucopolisacaridosis
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-galactopyranoside, also known as 4-methylumbelliferyl beta-d-galactoside or 4-Methylumbelliferyl-galactopyranoside, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
4-Methylumbelliferyl-beta-D-galactopyranoside acts as a fluorescent substrate for β-galactosidase . When this compound is cleaved by the enzyme, it produces a water-soluble blue fluorescent coumarin fluorophore . This fluorescence can be detected using a fluoroenzymeter or fluorometer , providing a means to measure the activity of β-galactosidase.
Pharmacokinetics
Its solubility in various solvents has been reported . For instance, it is soluble in pyridine and DMF , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-galactopyranoside by β-galactosidase results in the production of a blue fluorescent product . This fluorescence can be used as a marker to study the activity of β-galactosidase in various biological systems, including the detection of estrogen active compounds in a planar yeast estrogen screen (pYES) .
Action Environment
The action of 4-Methylumbelliferyl-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the activity of β-galactosidase and, consequently, the cleavage of 4-Methylumbelliferyl-beta-D-galactopyranoside
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl-beta-D-galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 4-Methylumbelliferyl-beta-D-galactopyranoside, resulting in the release of 4-methylumbelliferone, a fluorescent compound. The interaction between 4-Methylumbelliferyl-beta-D-galactopyranoside and beta-galactosidase is highly specific, making it a valuable tool for detecting and quantifying beta-galactosidase activity in various biological samples .
Cellular Effects
4-Methylumbelliferyl-beta-D-galactopyranoside influences cellular processes by serving as a substrate for beta-galactosidase, an enzyme involved in the breakdown of complex carbohydrates. The cleavage of 4-Methylumbelliferyl-beta-D-galactopyranoside by beta-galactosidase results in the production of 4-methylumbelliferone, which can be used to monitor enzyme activity in different cell types. This compound has been utilized to study beta-galactosidase activity in bacteria, yeast, and mammalian cells, providing insights into cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl-beta-D-galactopyranoside involves its interaction with beta-galactosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs under physiological conditions. The fluorescent product, 4-methylumbelliferone, can be detected using a fluorometer, allowing researchers to measure beta-galactosidase activity accurately .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl-beta-D-galactopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light. In solution, it may degrade over time, affecting its fluorescence properties. Long-term studies have shown that 4-Methylumbelliferyl-beta-D-galactopyranoside can be used to monitor beta-galactosidase activity in both in vitro and in vivo experiments, providing valuable data on enzyme kinetics and cellular function .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl-beta-D-galactopyranoside in animal models vary with different dosages. Studies have shown that low doses of the compound can effectively measure beta-galactosidase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects .
Metabolic Pathways
4-Methylumbelliferyl-beta-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound is hydrolyzed by beta-galactosidase, resulting in the release of 4-methylumbelliferone. This reaction is part of the broader metabolic processes involving the breakdown of complex carbohydrates into simpler sugars. The fluorescent product, 4-methylumbelliferone, can be used to study metabolic flux and changes in metabolite levels in various biological systems .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl-beta-D-galactopyranoside is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with beta-galactosidase present in different cellular compartments. The distribution of 4-Methylumbelliferyl-beta-D-galactopyranoside and its fluorescent product, 4-methylumbelliferone, can be monitored using fluorescence microscopy and other imaging techniques, providing insights into its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl-beta-D-galactopyranoside is primarily determined by the presence of beta-galactosidase. The enzyme is typically found in lysosomes and other cellular compartments involved in carbohydrate metabolism. Upon cleavage by beta-galactosidase, the fluorescent product, 4-methylumbelliferone, can be detected in these compartments, allowing researchers to study the enzyme’s activity and localization within cells .
Propiedades
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-DZQJYWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210615 | |
| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-78-7 | |
| Record name | 4-Methylumbelliferyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(β-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl-beta-D-galactopyranoside interact with β-galactosidase?
A1: 4-Methylumbelliferyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase. The enzyme hydrolyzes the β-galactosidic bond, releasing 4-methylumbelliferone (4-MU) and galactose. []
Q2: What makes 4-methylumbelliferone (4-MU) a useful indicator of β-galactosidase activity?
A2: 4-MU is a fluorophore, meaning it emits fluorescence upon excitation with UV light. The fluorescence intensity is directly proportional to the amount of 4-MU released, serving as a measure of β-galactosidase activity. []
Q3: Does the structure of 4-Methylumbelliferyl-beta-D-galactopyranoside impact its interaction with different β-galactosidases?
A3: Yes, slight variations in the enzyme structure, particularly at the active site, can affect substrate affinity. Research has shown that modifications to the acyl chain length of similar fluorogenic substrates can alter their specificity for different β-galactosidases, such as galactocerebroside-β-D-galactosidase and GM1-ganglioside-beta-galactosidase. [, ]
Q4: What is the molecular formula and weight of 4-Methylumbelliferyl-beta-D-galactopyranoside?
A4: Its molecular formula is C16H18O9, and its molecular weight is 354.31 g/mol.
Q5: What are the common applications of 4-Methylumbelliferyl-beta-D-galactopyranoside in research?
A5: It is widely used in enzyme assays for β-galactosidase activity, including:
- Diagnosis of diseases: Detecting β-galactosidase deficiency in conditions like GM1 gangliosidosis. []
- Environmental monitoring: Identifying coliform bacteria in water samples. [, ]
- Genetic research: Studying gene expression using reporter genes like lacZ. []
Q6: What techniques are used to measure the fluorescence of 4-methylumbelliferone (4-MU) in β-galactosidase assays?
A6: Fluorescence spectroscopy or microplate readers with fluorescence detection capabilities are commonly used. These instruments can measure the fluorescence intensity at the specific excitation and emission wavelengths of 4-MU. []
Q7: How can interference from other fluorescent compounds in a sample be minimized when using 4-Methylumbelliferyl-beta-D-galactopyranoside?
A7: Using a substrate that releases a fluorophore with distinct spectral properties can help. For instance, resorufin-beta-D-galactopyranoside (RGP) releases orange-fluorescing resorufin, improving differentiation from background fluorescence in complex samples. []
Q8: What are some alternatives to 4-Methylumbelliferyl-beta-D-galactopyranoside as a substrate for β-galactosidase?
A8: Several alternatives exist, each with advantages and disadvantages:
- Chromogenic substrates: Examples include o-nitrophenyl-beta-D-galactopyranoside (ONPG) and X-GAL. They are less sensitive than fluorogenic substrates but are cheaper and easier to use. [, ]
- Other fluorogenic substrates: Resorufin-beta-D-galactopyranoside (RGP) offers better differentiation from background fluorescence in some applications. []
- Natural substrates: While natural substrates like lactose provide physiological relevance, they lack the sensitivity and convenience of synthetic substrates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)

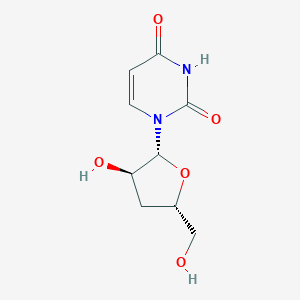

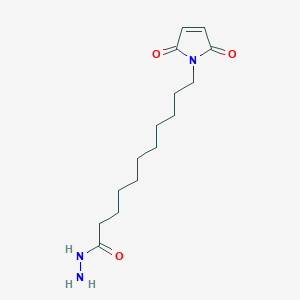
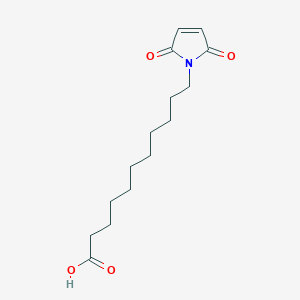
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)

